Journal Name:Journal of Loss Prevention in the Process Industries
Journal ISSN:0950-4230
IF:3.916
Journal Website:https://www.journals.elsevier.com/journal-of-loss-prevention-in-the-process-industries/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:188
Publishing Cycle:Bimonthly
OA or Not:Not
Reconstruction of Cu-ZnO catalyst by organic acid and deactivation mechanism in liquid-phase hydrogenation of dimethyl succinate to 1,4-butanediol
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-12 , DOI: 10.1007/s11705-022-2281-9
A reconstructed Cu-ZnO catalyst with improved stability was fabricated by organic acid treatment method for the liquid-phase hydrogenation of dimethyl succinate to 1,4-butanediol. According to the characterization results of the fresh Cu-ZnO and reconstructed Cu-ZnO, three different forms of ZnO were suggested to be presented on the catalysts: ZnO having strong interaction with Cu species, ZnO that weakly interacted with Cu species and isolated ZnO. The first form of ZnO was believed to be beneficial to the formation of efficient active site Cu+, while the latter two forms of ZnO took the main responsibility for the deactivation of Cu-ZnO catalysts in the liquid-phase hydrogenation of diesters. The reconstruction of the Cu-ZnO catalyst by the organic acid treatment method resulted in a new Cu-ZnO catalyst with more Cu+ and less ZnO species that leads to deactivation. Furthermore, the deactivation mechanism of Cu-ZnO catalysts in liquid-phase diester hydrogenation in continuous flow system was proposed: the deposition of the polyesters on the catalysts via transesterification catalyzed by weakly interacted ZnO and isolated ZnO leads to the deactivation. These results provided meaningful instructions for designing highly efficient Cu-Zn catalysts for similar ester hydrogenation systems.
Detail
Immobilization and characterization of the Lactarius deliciosus mycelia-embedded polylysine-alginate beads and their decolorization performance
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-07-21 , DOI: 10.1007/s11705-023-2341-9
Liquid fermented fungal mycelia with decolorization capability have potential applications in scale-up. In this work, the Lactarius deliciosus mycelia were immobilized on ε-polylysine-alginate beads, and the decolorization effects of ε-polylysine-alginate beads were demonstrated along with Coomassie brilliant blue G-250 as a model dye. Morphology observation confirmed the beads had an exterior film and interior capsule with honeycomb microstructures suitable for mycelia growth. It was manifested that the maximum decolorization efficiency for mycelia was 98.5% at a removal rate of 0.68 mg·L−1·h after 3 days. In comparison, the decolorization efficiency of the immobilized mycelia reached the maximum value of 97.3% at a removal rate of 6.1 mg·L−1·h after 8 h. The enzyme activities of lignin peroxidase and laccase tested in the immobilized mycelia were significantly higher than in that of the free ones, such as the lignin peroxidase had the highest enzyme activity of 77.6 ± 7.4 U·L−1 in the former, while of 27.4 ± 8.7 U·L−1 in the latter. The immobilization of L. deliciosus mycelia could improve the decolorization of Coomassie brilliant blue G-250 efficiently. The prepared ε-polylysine-alginate beads embedded with L. deliciosus mycelia have very good reusability and a great potential in decolorizing analog dyes.
Detail
Enhancing the aromatic selectivity of cyclohexane aromatization by CO2 coupling
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-12 , DOI: 10.1007/s11705-023-2325-9
Improving the aromatic selectivity in the alkane aromatization process is of great importance for its practical utilization but challenge to make because the high H/C ratio of alkanes would lead to a serious hydrogen transfer process and a large amount of light alkanes. Herein, CO2 is introduced into the cyclohexane conversion process on the HZSM-5 zeolite, which can improve the aromatic selectivity. By optimizing the reaction conditions, an improved aromatic (benzene, toluene, xylene, and C9+) selectivity of 48.2% can be obtained at the conditions of 2.7 MPa (CO2), 450 °C, and 1.7 h−1, which is better than that without CO2 (aromatic selectivity = 43.2%). In situ transmission Fourier transform infrared spectroscopy spectra illustrate that many oxygenated chemical intermediates (e.g., carboxylic acid, anhydride, unsaturated aldehydes/ketones or ketene) would be formed during the cyclohexane conversion process in the presence of CO2. 13C isotope labeling experimental results demonstrate that CO2 can enter into the aromatics through the formation of oxygenated chemical intermediates and thereby improve the aromatic selectivity. This study may open a green, economic, and promising way to improve the aromatic selectivity for alkane aromatization process.
Detail
Cu-doped Bi/Bi2WO6 catalysts for efficient N2 fixation by photocatalysis
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-05 , DOI: 10.1007/s11705-023-2312-1
In this paper, Cu-doped Bi2WO6 was synthesized via a solvothermal method and applied it in photocatalytic N2 immobilization. Characterization results showed the presence of a small amount of metallic Bi in the photocatalyst, indicating that the synthesized photocatalyst is actually Bi/Cu-Bi2WO6 composite. The doped Cu had a valence state of +2 and most likely substituted the position of Bi3+. The introduced Cu did not affect the metallic Bi content, but mainly influenced the energy band structure of Bi2WO6. The band gap was slightly narrowed, the conduction band was elevated, and the work function was reduced. The reduced work function improved the transfer and separation of charge carriers, which mainly caused the increased photoactivity. The optimized NH3 generation rates of Bi/Cu-Bi2WO6 reached 624 and 243 (µmol·L−1·g−1·h−1 under simulated solar and visible light, and these values were approximately 2.8 and 5.9 times higher those of Bi/Bi2WO6, respectively. This research provides a method for improving the photocatalytic N2 fixation and may provide more information on the design and preparation of heteroatom-doped semiconductor photocatalysts for N2-to-NH3 conversion.
Detail
Incorporation of 3-dimensional lycopodium with hydrophobic nature and interconnected nano-channels into polyvinylidene fluoride membranes for desalination applications by vacuum membrane distillation
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-19 , DOI: 10.1007/s11705-022-2276-6
In the present research, for the first time, lycopodium as a novel nanofiller was incorporated into a polyvinylidene fluoride matrix to fabricate lycopodium/polyvinylidene fluoride flat-sheet membrane for desalination applications by vacuum membrane distillation process. The prepared lycopodium/polyvinylidene fluoride membranes and lycopodium were characterized by field emission scanning electron microscopy, X-ray diffraction, Fourier transform infrared, energy dispersive X-ray, and mapping analyses. Water contact angle and liquid entry pressure measurements were also performed. Response surface methodology was applied to optimize membrane structure and performance. The optimized lycopodium/ polyvinylidene fluoride membrane exhibits superior performance compared to the neat polyvinylidene fluoride membrane in terms of flux, salt rejection, water contact angle, and hydrophobicity. In vacuum membrane distillation experiments, using a 15000 ppm NaCl solution as a feed at 70 °C, the neat polyvinylidene fluoride membrane, optimum membrane, and agglomerated membrane (with high lycopodium loading) demonstrated 3.80, 25.20, and 14.83 LMH flux and 63.30%, 99.99%, 99.96% salt rejection, respectively. This improvement in flux and salt rejection of the optimized membrane was related to the presence of lycopodium with hydrophobic nature and interconnected nano-channels in membrane structure. It was found that lycopodium, as the most hydrophobic material, effectively influences the membrane performance and structure for membrane distillation applications.
Detail
Rosin side chain type catalyst-free vitrimers with high cross-link density, mechanical strength, and thermal stability
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-13 , DOI: 10.1007/s11705-022-2291-7
The emergence of vitrimer, a new class of polymer materials can address the problem of recyclability, reprocess ability and recyclability of thermosetting plastics. Rosin, a natural product, is an ideal raw material for the preparation of polymers in a more sustainable way. Nevertheless, due to the huge steric hindrance caused by the hydrogenated phenanthrene ring structure, the cross-link density of materials is frequently lowered. In this study, hydrogenated rosin was adopted for preparing hydrogenated rosin side-chain type diacids, which were reacted with mixed epoxy to obtain rosin side-chain type vitrimers. It was completely characterized by differential scanning calorimetry test, thermogravimetric analysis, shape memory test and self-healing test. The prepared vitrimers exhibited good self-healing properties, excellent heat resistance (Td = 352 °C) as well as high mechanical properties (tensile strength of 46.75 MPa). The tricyclic diterpene structure of rosin was introduced into the side chain in order to avoid the reduction of cross-link density resulting from the huge steric hindrance of the rigid tricyclic hydrophenylene skeleton. Vitrimers can undergo dynamic transesterification reaction without external catalysts due to the autocatalytic effect of tertiary amines from epoxy. Moreover, our work expanded the application field of rosin, increased the added value of rosin, and provided a novel method for preparing rosin-based vitrimers with ideal properties.
Detail
Construction of sustainable, colored and multifunctional protein silk fabric using biomass riboflavin sodium phosphate
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-11 , DOI: 10.1007/s11705-023-2321-0
Riboflavin sodium phosphate has been confirmed as a promising biomass product derived from natural plants. In this paper, a novel method of dyeing and multifunctional modification of silk fabric by impregnation with riboflavin sodium phosphate was proposed, such that protein silk fabric can be endowed with bright yellow color and multi-functionality. The results of this paper confirmed that the pH and concentration of riboflavin sodium phosphate solution are critical factors for dyeing and multifunctional modification. Attractively, the photochromic performance was one of the most distinctive features of the modified silk fabric, and the dyed silk fabric turned into fluorescent green from original yellow under 365 nm ultraviolet lamp. Furthermore, the modified silk fabric exhibited good antibacterial properties with a high inhibition rate of 92% for Escherichia coli. Besides, the flame retardancy of silk fabric was significantly improved after modification. The damaged length of modified silk fabric with 40% owf riboflavin sodium phosphate was lower than 10.4 cm and passed the B1 classification. As revealed by the result of this paper, riboflavin sodium phosphate is sufficiently effective in serving as an ecofriendly multifunctional agent for strengthening the add-value of silk textiles.
Detail
Dual cross-linked MXene/cellulose nanofiber/nickel alginate film with improved mechanical properties and electromagnetic interference shielding performance
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-28 , DOI: 10.1007/s11705-023-2335-7
Electromagnetic interference pollution has raised urgent demand for the development of electromagnetic interference shielding materials. Transition metal carbides (MXenes) with excellent conductivity have shown great potential in electromagnetic interference (EMI) shielding materials, while the poor mechanical strength, flexibility, and structural stability greatly limit their further applications. Here, cellulose nanofibers and sodium alginate are incorporated with MXene nanosheets as flexible matrices to construct strong and flexible mussel-like layered MXene/Cellulose nanofiber/Sodium Alginate composite films, and nickel ions are further introduced to induce metal coordination crosslinking of alginate units. Benefited from the dual-crosslinked network structure of hydrogen bonding and metal coordination, the tensile strength, Young’s modulus, and toughness of the MXene/cellulose nanofiber/nickel alginate composite film are significantly increased. After subsequent reduction by ascorbic acid, excess nickel ions are reduced to nickel nanoparticles and uniformly dispersed within the highly conductive composite film, which further improved its hysteresis loss effect toward the incident electromagnetic waves. Consequently, the MXene/cellulose nanofiber/nickel alginate-Ni composite film presents a considerably enhanced electromagnetic interference shielding effectiveness (47.17 dB) at a very low thickness of 29 µm. This study proposes a feasible dual-crosslinking and subsequent reduction strategy to synergistically enhance the mechanical properties and electromagnetic interference shielding performance of MXene-based composite materials.
Detail
Controllable synthesis of a large TS-1 catalyst for clean epoxidation of a C=C double bond under mild conditions
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-03-31 , DOI: 10.1007/s11705-022-2280-x
Development of a titanium silicalite-1 (TS-1) catalyst with good crystallinity and a four-coordinate Ti framework is critical for efficient catalytic oxidation reaction under mild conditions. Herein, a size-controlled TS-1 zeolite (TS-1#0.1ACh (acetylcholine)) was synthesized via steam-assisted crystallization by introducing acetylcholine as a crystal growth modifier in the preparation process, and TS-1#0.1ACh was also employed in epoxidations of different substrates containing C=C double bonds. The crystalline sizes of the as-synthesized TS-1#0.1ACh catalysts were controlled with the acetylcholine content, and characterization results showed that the particle sizes of highly crystalline TS-1#0.1ACh zeolite reached 3.0 µm with a good Ti framework. Throughout the synthetic process, the growth rate of the crystals was accelerated by electrostatic interactions between the connected hydroxyl groups of the acetylcholine modifier and the negatively charged skeleton of the pre-zeolites. Furthermore, the TS-1#0.1ACh catalyst demonstrated maximum catalytic activity, good selectivity and high stability during epoxidation of allyl chloride. Importantly, the TS-1#0.1ACh catalyst was also highly versatile and effective with different unsaturated substrates. These findings may provide novel, easily separable and large TS-1 catalysts for efficient and clean industrial epoxidations of C=C double bonds.
Detail
Insights into carbon-based materials for catalytic dehydrogenation of low-carbon alkanes and ethylbenzene
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11705-023-2328-6
Direct dehydrogenation with high selectivity and oxidative dehydrogenation with low thermal limit has been regarded as promising methods to solve the increasing demands of light olefins and styrene. Metal-based catalysts have shown remarkable performance for these reactions, such as Pt, CrOx, Co, ZrOx, Zn and V. Compared with metal-based catalysts, carbon materials with stable structure, rich pore texture and large surface area, are ideal platforms as the catalysts and the supports for dehydrogenation reactions. In this review, carbon materials applied in direct dehydrogenation and oxidative dehydrogenation reactions including ordered mesoporous carbon, carbon nanodiamond, carbon nanotubes, graphene and activated carbon, are summarized. A general introduction to the dehydrogenation mechanism and active sites of carbon catalysts is briefly presented to provide a deep understanding of the carbon-based materials used in dehydrogenation reactions. The unique structure of each carbon material is presented, and the diversified synthesis methods of carbon catalysts are clarified. The approaches for promoting the catalytic activity of carbon catalysts are elaborated with respect to preparation method optimization, suitable structure design and heteroatom doping. The regeneration mechanism of carbon-based catalysts is discussed for providing guidance on catalytic performance enhancement. In addition, carbon materials as the support of metal-based catalysts contribute to exploiting the excellent catalytic performance of catalysts due to superior structural characteristics. In the end, the challenges in current research and strategies for future improvements are proposed.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, CHEMICAL 工程:化工4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.50 65 Science Citation Index Expanded Not
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